molecular formula C21H15ClF3N3O2S2 B2669489 N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-19-8

N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2669489
CAS No.: 877654-19-8
M. Wt: 497.94
InChI Key: UFXZGMSTRYTGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound based on the thieno[3,2-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This bicyclic system is a bioisostere of purines, allowing it to interact with a variety of enzyme active sites and biological targets . The compound features a 3-chlorophenyl group on the acetamide moiety and a 3-(trifluoromethyl)phenyl substituent on the pyrimidine ring; the chlorine atom can influence electron distribution and lipophilicity, while the trifluoromethyl group is known to enhance metabolic stability and binding affinity in many pharmacologically active molecules. Thienopyrimidine derivatives are extensively researched for their diverse biological activities. Scientific literature indicates that compounds within this class have demonstrated potential as inhibitors for various protein kinases, whose dysregulation is a hallmark of cancer, making them promising scaffolds in anticancer research . Furthermore, this class of compounds has shown relevant antibacterial, anti-tuberculosis, and anti-inflammatory properties in research settings . The mechanism of action for such compounds often involves the targeted inhibition of specific enzymes or receptors critical to cellular signaling pathways . Researchers value this compound as a key intermediate or tool molecule for probing biochemical pathways, synthesizing novel derivatives, and conducting structure-activity relationship (SAR) studies to develop new therapeutic agents. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3N3O2S2/c22-13-4-2-5-14(10-13)26-17(29)11-32-20-27-16-7-8-31-18(16)19(30)28(20)15-6-1-3-12(9-15)21(23,24)25/h1-6,9-10H,7-8,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXZGMSTRYTGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with notable biological activity. Its structural features suggest potential applications in various therapeutic areas, particularly due to its interactions with biological targets.

  • Molecular Formula : C21H15ClF3N3O2S2
  • Molecular Weight : 497.94 g/mol
  • Purity : Typically 95% .

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets. Research indicates that thieno[3,2-d]pyrimidines, the core structure of this compound, have been recognized for their diverse biological activities including:

  • Antimicrobial Activity : Compounds containing thiophene and pyrimidine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit the growth of various bacterial strains .
  • Anticancer Properties : The compound's interaction with thioredoxin reductase (TrxR1), a critical enzyme in cancer cell metabolism, suggests potential anticancer activity. Inhibitors of TrxR1 have been linked to selective cytotoxic effects on cancer cells .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of similar compounds through inhibition of pro-inflammatory cytokines and pathways .

Antimicrobial Activity

A study investigating the antimicrobial properties of related thieno[2,3-d]pyrimidines found significant inhibition against strains such as Staphylococcus aureus and Candida albicans. The disk diffusion method indicated that these compounds could serve as effective antimicrobial agents .

Anticancer Activity

In a case study focused on the anticancer potential of thieno[2,3-d]pyrimidines, several derivatives were tested against human tumor cell lines. The results demonstrated varying degrees of cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range. This suggests that modifications to the thieno[3,2-d]pyrimidine structure can enhance anticancer efficacy .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus, Candida albicans
AnticancerCytotoxic effects on human tumor cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Scientific Research Applications

a. Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain synthesized derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vitro assays showed promising results in reducing inflammation markers in cell cultures .

b. Anticancer Activity

The compound's structural similarities to other benzimidazole derivatives suggest potential anticancer properties. Studies have reported that compounds with similar frameworks can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The presence of specific substituents enhances their cytotoxic effects and DNA-binding affinity .

c. Antimicrobial Effects

N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary findings suggest it may exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentrations comparable to established antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group or the thieno-pyrimidine core can significantly influence its pharmacological profile. For example, variations in substituents on the aromatic rings have been shown to enhance or diminish anti-inflammatory and anticancer activities .

Case Studies

Study ReferenceFocusFindings
Tageldin et al., 2021 Synthesis and anti-inflammatory activityDeveloped a green synthesis method; demonstrated COX inhibition in vitro
PMC9978992 Anticancer potentialIdentified cytotoxic effects on leukemia cells; enhanced DNA-binding affinity
MDPI Review Comprehensive review of pyrimidine derivativesHighlighted promising biological activities across various derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name / CAS / Reference Core Structure Modifications Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Thieno[3,2-d]pyrimidin-4-one, 3,4,6,7-tetrahydro 3-(3-Trifluoromethylphenyl), N-(3-chlorophenyl)thioacetamide ~477.8 (calc.) Not reported Hypothesized kinase inhibition due to trifluoromethyl and thioether motifs
687563-28-6 Thieno[3,2-d]pyrimidin-4-one, 3,4,6,7-tetrahydro 3-(4-Chlorophenyl), N-(2-(trifluoromethyl)phenyl)thioacetamide 513.9 Not reported Structural isomerism at chloro- and trifluoromethyl-phenyl positions; potential CK1 inhibition inferred from similar analogs
618427-71-7 Thieno[2,3-d]pyrimidin-4-one, 3,4-dihydro 3-Ethyl-5,6-dimethyl, N-(3-chloro-4-fluorophenyl)thioacetamide 425.9 Not reported Increased hydrophobicity from ethyl/methyl groups; fluorophenyl may enhance metabolic stability
1105223-65-1 Thieno[3,2-d]pyrimidin-4-one, 3H,4H 7-Phenyl, N-(2-chloro-4-methylphenyl)acetamide 409.9 Not reported Lack of thioether linkage; acetamide directly attached to pyrimidine core; unknown bioactivity
Compound 4a Pyrimidin-4-one fused to quinoxaline 4-(4-Chlorophenyl)-5-cyano-6-hydroxy, N-(2,3-diphenylquinoxalin-6-yl) Not reported 230–232 Dual heterocyclic system; high yield (90.2%) synthesis; IR data suggests strong hydrogen bonding
Compound 19 Pyrimidin-4-one 3-(3,5-Dimethoxyphenyl), N-(6-(trifluoromethyl)benzothiazol-2-yl) ~534.5 (calc.) Not reported CK1-specific inhibitor with IC₅₀ < 1 µM; methoxy groups enhance solubility

Physicochemical and Spectral Properties

  • Melting Points : While the target compound’s mp is unreported, analogs with fully aromatic cores (e.g., 1105223-65-1) often exhibit lower mps (~230°C), whereas hydrogenated or polycyclic derivatives () show higher thermal stability (mp >300°C).
  • NMR Data : The N-(3-chlorophenyl) group would likely produce aromatic protons at δ 7.2–7.8 ppm, similar to 2,3-dichlorophenyl analogs (δ 7.28–7.82). The trifluoromethyl group’s ¹⁹F NMR signal is expected near δ -60 to -70 ppm.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.